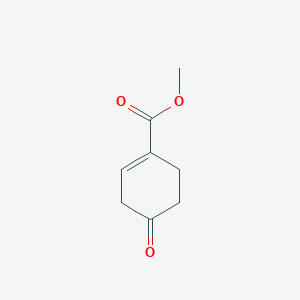
Methyl 4-oxocyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Emil Knoevenagel described a modified procedure using formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine.
Newman and Lloyd Approach: This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the ester.
Mannich and Forneau Approach: This involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product.
Industrial Production Methods
Industrial production methods for methyl 4-oxocyclohex-1-enecarboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Methyl 4-oxocyclohexene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 4-oxocyclohex-1-enecarboxylate involves its reactivity as a ketone and ester. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which activates the ketone for nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Methyl 4-oxocyclohex-2-enecarboxylate: This compound differs by the position of the double bond in the cyclohexene ring.
Uniqueness
Methyl 4-oxocyclohexene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and chemical properties. Its combination of a ketone and ester group in a cyclohexene ring makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl 4-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2H,3-5H2,1H3 |
Clave InChI |
MPXHGMFNVXPWFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CCC(=O)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













